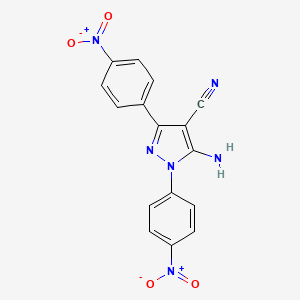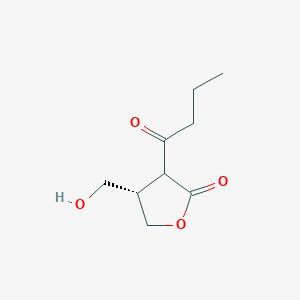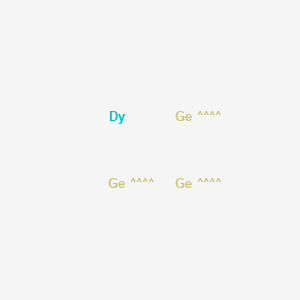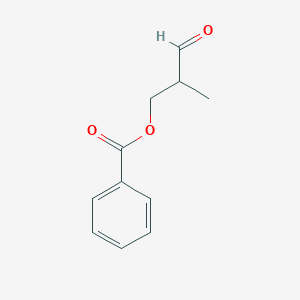
Propanal, 3-(benzoyloxy)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanal, 3-(benzoyloxy)-2-methyl- is an organic compound with the molecular formula C11H12O3 It is a derivative of propanal, where the hydrogen atom at the third carbon is replaced by a benzoyloxy group, and the second carbon is substituted with a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanal, 3-(benzoyloxy)-2-methyl- typically involves the esterification of 3-hydroxy-2-methylpropanal with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product. The general reaction scheme is as follows:
3-Hydroxy-2-methylpropanal+Benzoyl chloride→Propanal, 3-(benzoyloxy)-2-methyl-+HCl
Industrial Production Methods
On an industrial scale, the production of Propanal, 3-(benzoyloxy)-2-methyl- can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Propanal, 3-(benzoyloxy)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The benzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an alkaline medium or CrO3 in an acidic medium.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-(Benzoyloxy)-2-methylpropanoic acid.
Reduction: 3-(Benzoyloxy)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanal, 3-(benzoyloxy)-2-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Propanal, 3-(benzoyloxy)-2-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanal (Propionaldehyde): A simpler aldehyde with the formula C3H6O.
3-(Benzyloxy)propanal: Similar structure but lacks the methyl group at the second carbon.
2-Methylpropanal (Isobutyraldehyde): Similar structure but lacks the benzoyloxy group.
Uniqueness
Propanal, 3-(benzoyloxy)-2-methyl- is unique due to the presence of both the benzoyloxy and methyl groups, which confer distinct chemical and biological properties. These substitutions can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
168298-49-5 |
|---|---|
Formule moléculaire |
C11H12O3 |
Poids moléculaire |
192.21 g/mol |
Nom IUPAC |
(2-methyl-3-oxopropyl) benzoate |
InChI |
InChI=1S/C11H12O3/c1-9(7-12)8-14-11(13)10-5-3-2-4-6-10/h2-7,9H,8H2,1H3 |
Clé InChI |
VYLBDMJHHXPDKJ-UHFFFAOYSA-N |
SMILES canonique |
CC(COC(=O)C1=CC=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-Thiazolidinedione, 5-[5-(4-hydroxyphenyl)pentyl]-](/img/structure/B12562389.png)
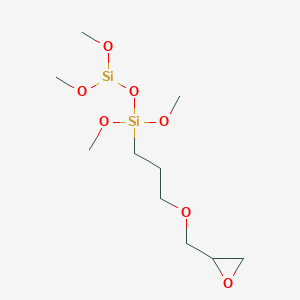
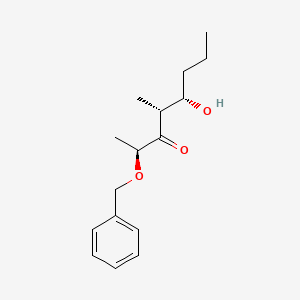
![6-[(Diphenylmethylidene)amino]hexan-1-OL](/img/structure/B12562398.png)
![N,N-Bis[(pyridin-2-yl)methyl]glycylglycylglycine](/img/structure/B12562403.png)
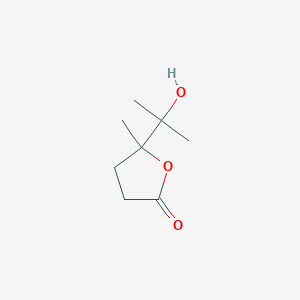
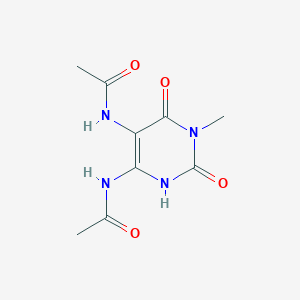
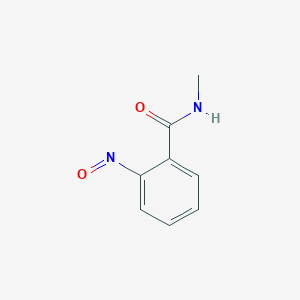
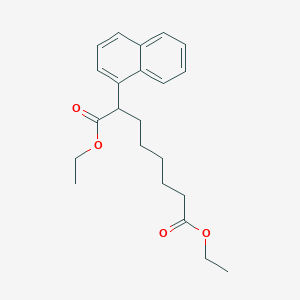
![Dimethyl [(2,4-dinitrophenoxy)imino]propanedioate](/img/structure/B12562452.png)
